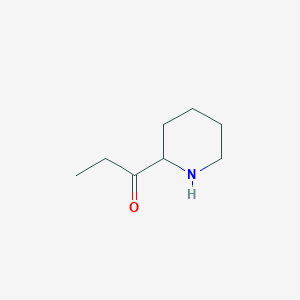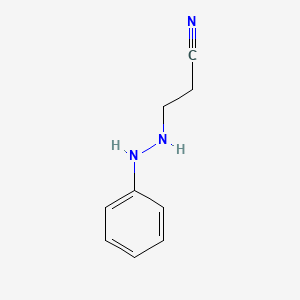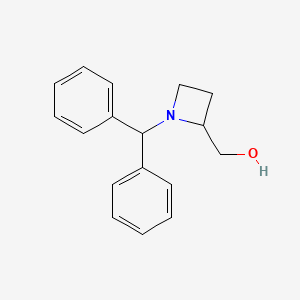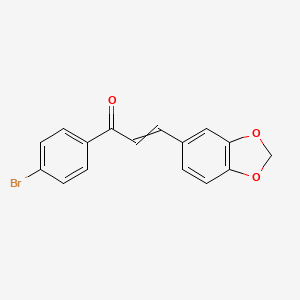
1-(4-bromophényl)-3-(1,3-benzodioxol-5-yl)prop-2-én-1-one
Vue d'ensemble
Description
3-(1,3-Benzodioxol-5-yl)-1
Applications De Recherche Scientifique
Activités antioxydantes
Les composés benzodioxoliques ont été étudiés pour leurs activités antioxydantes potentielles. La présence d'un cycle benzodioxole avec différents groupes substituants peut augmenter les propriétés antioxydantes de ces composés, les rendant plus efficaces pour interagir avec les radicaux libres comme le DPPH .
Efficacité antitumorale
Des recherches ont montré que les dérivés du 1,3-benzodioxole peuvent améliorer l'efficacité antitumorale de certains traitements. Ces composés ont été conjugués avec des précurseurs arsenicaux pour améliorer leur efficacité contre les tumeurs .
Perturbation du cycle cellulaire
Certains dérivés du benzodioxole ont été évalués pour leur capacité à induire des perturbations du cycle cellulaire dans les cellules cancéreuses. Ceci est un aspect important du traitement du cancer, car il peut conduire à l'inhibition de la croissance des cellules cancéreuses .
Inhibition de la COX
Des structures centrales du benzodioxole ont été synthétisées pour évaluer leur activité inhibitrice de la COX1 et de la COX2. Ceci est important dans le développement de médicaments anti-inflammatoires, car les enzymes COX sont impliquées dans le processus inflammatoire .
Efficacité anticancéreuse
Certains dérivés du benzodioxole ont montré une efficacité anticancéreuse in vitro convaincante et une sécurité pour les cellules normales. Cela souligne la nécessité d'une évaluation in vivo plus poussée et met en évidence le potentiel de ces composés dans le développement de médicaments anticancéreux .
Innovation thérapeutique
Les composés contenant la sous-unité benzodioxole, y compris les dérivés synthétiques et les produits naturels comme la pipérine, ont démontré un large spectre d'activité. Ils présentent une activité antitumorale potentielle par induction de l'apoptose et une activité antiparasitaire, suscitant des attentes en matière d'innovation thérapeutique .
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c17-13-5-3-12(4-6-13)14(18)7-1-11-2-8-15-16(9-11)20-10-19-15/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCQVUUNFUZOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292531 | |
| Record name | 3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36716-01-5 | |
| Record name | 3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


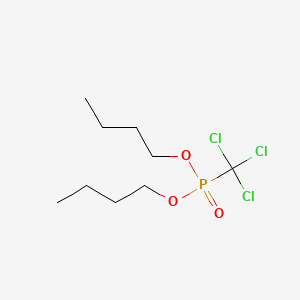
![N-[3,5-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B1619906.png)
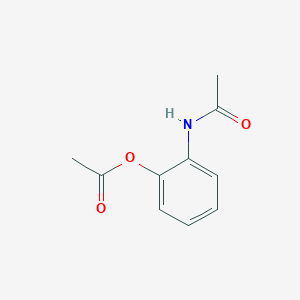


![[(1-Naphthylacetyl)amino]acetic acid](/img/structure/B1619912.png)
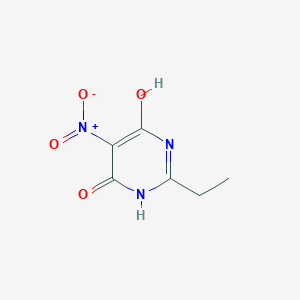
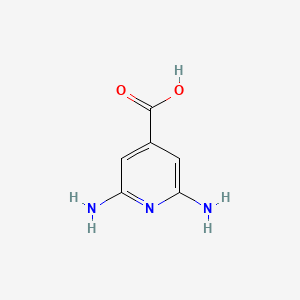
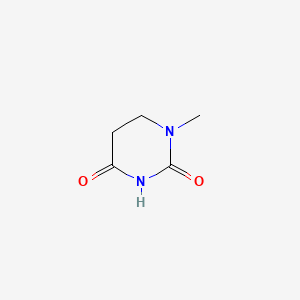

![3-[(4-Methylphenyl)thio]-1-propanamine](/img/structure/B1619921.png)
